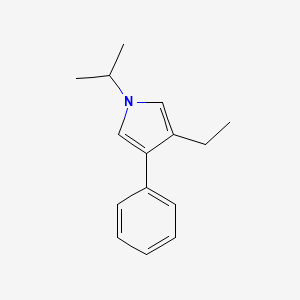
1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-free conditions. This reaction typically proceeds at elevated temperatures and results in the formation of the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the pyrrole ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), varying temperatures and solvents.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different substituents, leading to distinct chemical properties and applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with structural similarities to pyrroles, used in various chemical and pharmaceutical applications.
Uniqueness: 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- is unique due to its specific combination of ethyl, isopropyl, and phenyl substituents
Properties
CAS No. |
189763-30-2 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-ethyl-4-phenyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C15H19N/c1-4-13-10-16(12(2)3)11-15(13)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3 |
InChI Key |
JETXVOBJQLQMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=C1C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
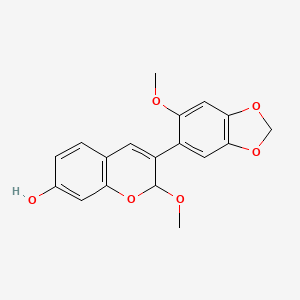
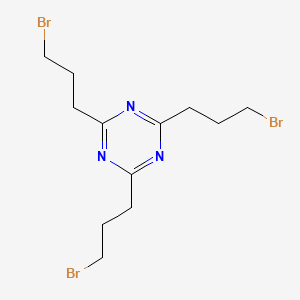
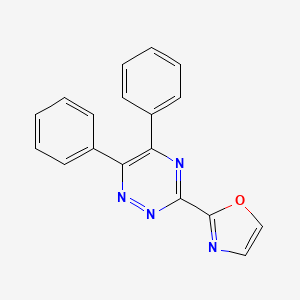
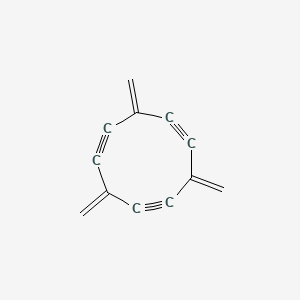
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)

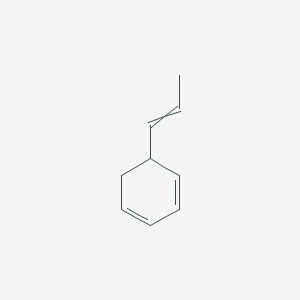

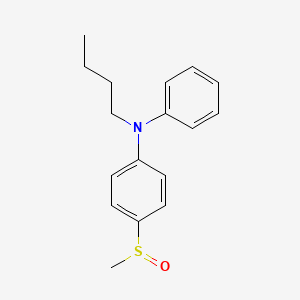
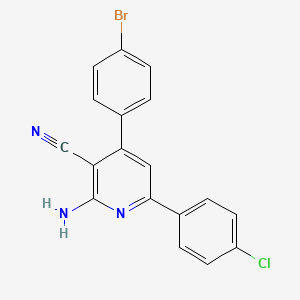

![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
